molecular formula C19H19N3O2 B10989620 N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10989620
M. Wt: 321.4 g/mol
InChI Key: GMQKBWJKAAKEAB-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the hydroxyphenyl and phenyl groups, along with the isopropyl substituent, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Substitution Reactions: The phenyl and isopropyl groups can be introduced through substitution reactions. For example, phenylhydrazine can be used to introduce the phenyl group, while isopropyl bromide can be used to introduce the isopropyl group.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with 2-hydroxybenzoic acid (salicylic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazole ring can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-1-phenyl-3-(methyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2-hydroxyphenyl)-1-phenyl-3-(ethyl)-1H-pyrazole-5-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-(2-hydroxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-13(2)16-12-17(22(21-16)14-8-4-3-5-9-14)19(24)20-15-10-6-7-11-18(15)23/h3-13,23H,1-2H3,(H,20,24)

InChI Key

GMQKBWJKAAKEAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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